molecular formula C7H9ClN2O2 B1404965 2-Chloro-3-dimethoxymethylpyrazine CAS No. 1363381-88-7

2-Chloro-3-dimethoxymethylpyrazine

Cat. No. B1404965
M. Wt: 188.61 g/mol
InChI Key: XUZGBJHQJFVURP-UHFFFAOYSA-N
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Description

2-Chloro-3-dimethoxymethylpyrazine is a chemical compound with the molecular formula C7H9ClN2O2 . It is used in scientific research and has a complex structure.


Synthesis Analysis

The synthesis of 2-Chloro-3-dimethoxymethylpyrazine involves various processes, including custom synthesis solutions, impurity profiling, characterization, peptide synthesis services, structural analysis services, chiral compound synthesis, fluorescent labeling, and probes bioconjugation and linker chemistry.


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-dimethoxymethylpyrazine is determined by its molecular formula, C7H9ClN2O2 . The structure is complex, contributing to its versatile applications in various fields.


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-3-dimethoxymethylpyrazine are complex due to its structure. It exhibits high perplexity and burstiness with its versatile applications in various fields.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-dimethoxymethylpyrazine are determined by its molecular structure. It has a complex structure, contributing to its physical and chemical properties .

Relevant Papers One relevant paper discusses the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxymethylpyrazine . This paper could provide more detailed information on the compound.

Scientific Research Applications

Reactivity with CH-Acids

Research on pyrazine derivatives, including compounds related to 2-Chloro-3-dimethoxymethylpyrazine, reveals their reactivity towards carbanions of CH-acids. These reactions can lead to tandem or cascade cyclizations, forming polynuclear heterocyclic compounds. This process typically begins with nucleophilic addition to an alkyne triple bond and can involve various cyclization pathways depending on the nature of the C-nucleophile used. This reactivity is significant for the synthesis of complex heterocyclic structures in medicinal chemistry (Gulevskaya, Nguyen, Tyaglivy, & Pozharskii, 2012).

Physicochemical and Antimicrobial Properties

Studies on pyrazine derivatives like 2-chloro-3-hydrazinopyrazine, a compound related to 2-Chloro-3-dimethoxymethylpyrazine, show that these compounds exhibit significant DNA binding properties. Their interactions with DNA, along with their physicochemical and cytotoxic properties, have been studied using a combination of theoretical and experimental approaches. These compounds demonstrate a high affinity for DNA and display hydrophilic characteristics, which are essential for potential clinical applications (Mech-Warda et al., 2022).

Synthesis and Reactions for Biological Activity

The synthesis and reaction of pyrazine derivatives, including 2-chloro-3-dimethylpyrazine, have been explored for their potential biological activities. These processes involve various chemical reactions to create pyrazolo, isoxazolo, and pyridoquinazoline derivatives. Such synthetic pathways are crucial for developing new pharmacologically active compounds (Yassin, 2009).

properties

IUPAC Name

2-chloro-3-(dimethoxymethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-11-7(12-2)5-6(8)10-4-3-9-5/h3-4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZGBJHQJFVURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC=CN=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280752
Record name Pyrazine, 2-chloro-3-(dimethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-dimethoxymethylpyrazine

CAS RN

1363381-88-7
Record name Pyrazine, 2-chloro-3-(dimethoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 2-chloro-3-(dimethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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